Product packaging for 4-Fluoro-3-nitroaniline(Cat. No.:CAS No. 364-76-1)

4-Fluoro-3-nitroaniline

Cat. No.: B182485
CAS No.: 364-76-1
M. Wt: 156.11 g/mol
InChI Key: LLIOADBCFIXIEU-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Fluoronitro Aniline (B41778) Chemistry

4-Fluoro-3-nitroaniline is an organic compound belonging to the class of aromatic fluoronitro anilines. chemimpex.com Its structure is characterized by a benzene (B151609) ring substituted with an amino group (-NH2), a nitro group (-NO2), and a fluorine atom (-F). Specifically, it is a derivative of aniline, which is the simplest aromatic amine. wikipedia.org The presence and relative positions of these functional groups on the aromatic ring impart unique chemical properties and reactivity to the molecule. chemimpex.com

Aromatic amines like aniline are generally weak bases. wikipedia.org However, the electronic effects of the substituents significantly influence the properties of the aniline ring. The nitro group is a strong electron-withdrawing group, which reduces the basicity of the amino group and increases the electrophilicity of the aromatic ring. Conversely, the amino group is a strong activating group. The fluorine atom, a halogen, acts as a weak deactivating group through its inductive effect. chegg.com This combination of functional groups makes this compound a versatile chemical intermediate. chemimpex.com

The field of aromatic fluoronitro aniline chemistry is a specialized area of organic chemistry that studies compounds containing these specific functional groups. These compounds are often used as building blocks in the synthesis of more complex molecules due to their defined reactivity. smolecule.com

Significance as a Precursor in Contemporary Chemical Research

This compound serves as a crucial precursor in various areas of modern chemical research and industry. chemimpex.com Its utility stems from the reactivity of its functional groups, which can be selectively targeted in chemical reactions. For instance, the nitro group can be reduced to an amino group, and the existing amino group can undergo various transformations.

The compound is a key starting material in the synthesis of a wide range of organic molecules, including:

Pharmaceuticals: It is used in the development of active pharmaceutical ingredients (APIs). chemimpex.com Derivatives of this compound have been investigated for their potential as inhibitors of enzymes like acetohydroxyacid synthase (AHAS).

Agrochemicals: The compound is utilized in the synthesis of insecticides and herbicides. chemimpex.com

Dyes: It is a recognized intermediate in the manufacturing of dyes, including commercial hair dyes. chemimpex.comsmolecule.comchemicalbook.com

Fine and Specialty Chemicals: Its stability and reactivity are harnessed to create a variety of fine chemicals and intermediates for further synthesis. chemimpex.comsmolecule.com

Materials Science: Research has explored its use in the development of polymers and coatings. chemimpex.com

The synthesis of this compound itself is typically achieved through the nitration of p-fluoroaniline under controlled, often anhydrous, conditions using a mixture of nitric acid and sulfuric acid. smolecule.comgoogle.com

Overview of Key Research Domains

The application of this compound spans several key research domains, underscoring its versatility as a chemical building block.

Organic Synthesis: It is a fundamental starting material for creating more complex molecules. smolecule.com Its derivatives, such as N-(4-Fluoro-3-nitrophenyl)acetamide and 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have been synthesized and studied for their properties.

Medicinal Chemistry: The compound serves as a scaffold for the synthesis of new therapeutic agents. chemimpex.comsmolecule.com For example, its derivative, 4-fluoro-3-nitrophenyl azide (B81097), has been shown to inhibit monoamine oxidase.

Agricultural Chemistry: It is a precursor for new crop protection agents. chemimpex.com

Dye Chemistry: It is an important intermediate for producing various colorants. chemimpex.comsmolecule.com

Material Science: It is used in the creation of new polymers and materials with specific performance characteristics. chemimpex.com

Analytical Chemistry: It can be employed as a reagent in certain analytical methods. chemimpex.com

The physical and chemical properties of this compound are well-documented, providing a solid foundation for its use in these research areas.

PropertyValue
Molecular Formula C6H5FN2O2
Molecular Weight 156.11 g/mol
Melting Point 94-98 °C
Appearance Yellow to brown powder or crystals
CAS Number 364-76-1

Data sourced from multiple references. chemimpex.comchemicalbook.comsigmaaldrich.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5FN2O2 B182485 4-Fluoro-3-nitroaniline CAS No. 364-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-nitroaniline
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InChI

InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
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InChI Key

LLIOADBCFIXIEU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H5FN2O2
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DSSTOX Substance ID

DTXSID5052042
Record name 4-Fluoro-3-nitroaniline
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Molecular Weight

156.11 g/mol
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Physical Description

Yellow or gold powder; [Alfa Aesar MSDS]
Record name 4-Fluoro-3-nitroaniline
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CAS No.

364-76-1
Record name 4-Fluoro-3-nitroaniline
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Record name Benzenamine, 4-fluoro-3-nitro-
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Record name 4-FLUORO-3-NITROANILINE
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Synthetic Methodologies and Mechanistic Investigations of 4 Fluoro 3 Nitroaniline

Advanced Nitration Strategies for para-Fluoroaniline Precursors

The principal route to 4-fluoro-3-nitroaniline involves the direct nitration of para-fluoroaniline. The regioselectivity of this reaction is governed by the directing effects of the amino (-NH₂) and fluoro (-F) substituents on the aromatic ring. In the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. The fluorine atom is an ortho-, para-director. This combination of directing effects favors the introduction of the nitro group at the position ortho to the amino group and meta to the fluorine atom, yielding the desired this compound product.

The use of anhydrous conditions is a critical parameter in the nitration of p-fluoroaniline to achieve high yields and purity. commonorganicchemistry.com The presence of water in the reaction mixture can lead to the formation of undesirable byproducts, such as phenolic compounds and polymeric resins, which significantly reduces the yield of the target molecule. commonorganicchemistry.com Employing anhydrous systems, typically involving concentrated or fuming sulfuric acid, suppresses these side reactions. commonorganicchemistry.com This approach has proven to be a commercially feasible method for producing high-purity this compound, with reported yields ranging from 62% to 89% depending on the specific protocol. A subsequent purification step, often involving treatment with dilute hydrochloric acid followed by neutralization, can further enhance the purity of the final product. commonorganicchemistry.com

Precise control over reagent stoichiometry and reaction conditions is paramount for optimizing the synthesis of this compound. The nitrating agent is typically a mixture of nitric acid and a strong dehydrating acid, most commonly sulfuric acid. commonorganicchemistry.comsmolecule.com Research and patented procedures have established optimized molar ratios to maximize yield and minimize waste. For instance, a common procedure involves dissolving p-fluoroaniline in concentrated sulfuric acid (98-100%) followed by the slow addition of a nitrating mixture. commonorganicchemistry.com

Key reaction parameters from optimized protocols are detailed below. Maintaining a low temperature throughout the addition of the nitrating agent is crucial to control the exothermic reaction and prevent the formation of di-nitrated and other side products. nih.gov

ParameterValue/ConditionRationaleSource
Temperature 0–10°CControls exothermic reaction, minimizes byproduct formation. nih.gov
Molar Ratio (p-fluoroaniline:H₂SO₄) ~1:5 to 1:12Ensures complete dissolution and protonation of the aniline (B41778). commonorganicchemistry.com
Molar Ratio (p-fluoroaniline:HNO₃) ~1:1.03 to 1:1.10Uses a slight excess of nitric acid to ensure complete conversion while minimizing over-nitration. commonorganicchemistry.com
Reaction Time 1-2 hoursAllows for the completion of the nitration reaction. commonorganicchemistry.com

This table is interactive. Users can sort and filter the data.

The nitration of p-fluoroaniline proceeds via an electrophilic aromatic substitution (EAS) mechanism. rsc.orggoogle.com.na The reaction can be delineated into three fundamental steps:

Generation of the Electrophile: In a mixture of concentrated nitric and sulfuric acids, sulfuric acid acts as a catalyst by protonating nitric acid. This protonated species then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. google.com.na

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack: The π-electron system of the benzene (B151609) ring of the protonated p-fluoroaniline (the p-fluoroanilinium ion) acts as a nucleophile, attacking the nitronium ion. reddit.com This step is the rate-determining step of the reaction as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. reddit.com

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the newly introduced nitro group. This final step restores the aromaticity of the ring, yielding the stable this compound product. reddit.com

Optimization of Nitrating Agent Ratios and Reaction Parameters

Derivatization Synthesis from this compound

The presence of three distinct functional sites—the amino group, the nitro group, and the fluorine atom—makes this compound a valuable precursor for synthesizing a wide range of more complex molecules.

The nitro group in this compound is readily susceptible to reduction, providing a straightforward pathway to the corresponding diamine derivative, 4-fluoro-1,3-diaminobenzene (also known as 4-fluoro-1,3-phenylenediamine). This transformation is a key step in the synthesis of various biologically active compounds, including heterocyclic systems.

Catalytic hydrogenation is a highly efficient and widely used method for the reduction of aromatic nitro groups due to its clean reaction profile and high yields. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.com The reaction involves treating a solution of this compound with hydrogen gas in the presence of a catalytic amount of Pd/C. This method is favored for its mild conditions and the ease of product isolation, as the catalyst can be simply filtered off.

A representative protocol for the catalytic hydrogenation of this compound is summarized in the table below.

ParameterValue/ConditionProductYieldSource
Catalyst Palladium on Carbon (Pd/C)4-Fluoro-1,3-diaminobenzene85–90%
Hydrogen Source H₂ Gas (1–3 atm)
Solvent Ethanol (B145695)
Temperature Room Temperature
Reaction Time 2–4 hours

This table is interactive. Users can sort and filter the data.

The chemoselectivity of catalytic hydrogenation is a key advantage; it effectively reduces the nitro group without affecting the fluorine substituent or the aromatic ring under these mild conditions.

Reduction Reactions of the Nitro Group to Amino Derivatives

Metal-mediated Reductions (e.g., Stannous Chloride)

The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 3-fluoro-1,4-benzenediamine. Among the various reagents employed for this purpose, stannous chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl) is a well-established method. acsgcipr.orgcommonorganicchemistry.com This classical approach, while effective, is considered an older methodology and is often chosen when catalytic hydrogenation might be incompatible with other functional groups in the molecule. acsgcipr.org

The reaction mechanism involves the transfer of electrons from the Sn²⁺ salt, followed by protonation from the acidic medium. acsgcipr.org Typically, the reaction is conducted under reflux conditions in an aqueous medium. While effective, this method is not without its drawbacks. The use of stannous chloride results in moderate to poor atom economy, generating significant tin-based byproducts. acsgcipr.org Moreover, quenching the reaction can lead to the formation of hydrated tin oxides, which can be challenging to remove from the product. acsgcipr.orgchemicalforums.com

Alternative metal-based reducing agents include iron (Fe) and zinc (Zn) in acidic media, which offer a mild reduction of the nitro group. commonorganicchemistry.comwikipedia.org The Béchamp reduction, which uses iron filings in an acidic solution, is a historically significant method for converting aromatic nitro compounds to anilines. wikipedia.orgunimi.it However, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is now often the preferred method due to milder reaction conditions and higher yields, provided there are no other susceptible functional groups. commonorganicchemistry.com

Table 1: Comparison of Reagents for the Reduction of this compound

ReagentConditionsProductYieldSource
H₂/Pd-CRoom temperature, ethanol3-Fluoro-1,4-benzenediamine85–90%
SnCl₂/HClReflux, aqueous medium3-Fluoro-1,4-benzenediamine75–80%
NaBH₄/CuCl₂0–5°C, Methanol3-Fluoro-1,4-benzenediamine70%

Functionalization of the Amino Group

The amino group of this compound is a versatile handle for further molecular elaboration through various functionalization reactions.

The amino group of this compound can be readily acylated to form N-substituted acetamides. For instance, reaction with acetic anhydride (B1165640) leads to the formation of N-(4-fluoro-3-nitrophenyl)acetamide. google.com In a typical procedure, this compound is suspended in water and treated with acetic anhydride. The reaction mixture is heated to drive the acetylation to completion. google.com This reaction proceeds with high efficiency, affording the acetylated product in a yield of 95.7%. google.com Similarly, chloroacetylation can be achieved to produce compounds like 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.

N-methylated derivatives of this compound can be synthesized through reactions with appropriate methylating agents. One documented method involves reacting this compound with a 40% aqueous solution of methylamine (B109427). google.com The reaction can be carried out at normal pressure by heating the mixture and intermittently adding fresh methylamine solution. google.com Alternatively, the reaction can be performed in an autoclave under pressure. google.com These methods have been shown to produce N-methyl-4-fluoro-3-nitroaniline in high yields, around 87-89%. google.com

The amino group of this compound can be converted into a diazonium salt through diazotization, which can then be transformed into an azide (B81097). This transformation is a key step in the synthesis of various derivatives. For instance, the resulting 4-fluoro-3-nitrophenyl azide has been studied as an inhibitor of monoamine oxidase. The conversion of an amino group to an azide typically involves treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) and an acid) to form the diazonium salt, followed by reaction with an azide salt, such as sodium azide. researchgate.net

Methylation Procedures for N-Methylated Derivatives

Nucleophilic Aromatic Substitution (SNAr) Strategies Involving the Fluorine Atom

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group positioned ortho to it.

The fluorine atom can be displaced by a variety of nucleophiles. A notable example is the reaction with amines to produce substituted nitro-p-phenylenediamines. For instance, reacting this compound with ammonia (B1221849) or primary amines under relatively mild conditions can lead to the substitution of the fluorine atom. google.comgoogle.com This reaction is particularly useful for synthesizing hair dye components. google.com

The mechanism of SNAr involves a two-step process. First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, particularly onto the oxygen atoms of the nitro group. In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. The presence of the strongly electron-withdrawing nitro group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.

Replacement by Nucleophiles and Mechanism

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more environmentally benign and economically viable production methods. Key areas of focus include minimizing byproducts and optimizing solvent use.

Minimization of Oxidative Byproducts

A significant challenge in the synthesis of this compound via the nitration of p-fluoroaniline is the formation of oxidative byproducts, often in the form of resinous materials. google.com These byproducts not only reduce the yield of the desired product but also complicate the purification process. google.com

Research has shown that conducting the nitration under anhydrous conditions significantly minimizes the formation of these oxidative byproducts. google.com The presence of water in the reaction mixture appears to promote side reactions that lead to resin formation. google.com By using 100% sulfuric acid and 100% nitric acid, the yield of this compound can be substantially improved, and the amount of resinous byproduct is greatly reduced. google.com

Furthermore, controlling the stoichiometry of the reactants is another effective strategy. Using near-stoichiometric ratios of nitric acid helps to prevent over-nitration and other unwanted oxidative reactions. This approach aligns with the green chemistry principle of atom economy, maximizing the incorporation of reactant atoms into the final product.

Solvent Selection and Recovery Processes

The choice of solvent and the methods for its recovery are central to the greenness of a chemical process. In the synthesis of this compound, concentrated sulfuric acid is commonly used as the solvent. google.com While effective, the large quantities used and the subsequent neutralization and disposal of the acidic waste present environmental challenges.

Efforts to improve the environmental profile of this synthesis have focused on reducing the amount of sulfuric acid used. For example, decreasing the molar ratio of p-fluoroaniline to sulfuric acid from 1:6.8 to 1:5.5 can significantly lower the volume of waste acid generated, thereby reducing disposal costs.

The development of bio-based solvents is an active area of research in green chemistry and may offer future alternatives to traditional petroleum-derived solvents for processes like the synthesis of this compound. core.ac.uk

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 4-Fluoro-3-nitroaniline, offering precise insights into the electronic environment of each proton and carbon atom within the molecule.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the aromatic protons and the amine group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the nitro (NO₂) group and the fluorine (F) atom, as well as the electron-donating nature of the amino (NH₂) group.

A representative analysis of the ¹H NMR spectrum shows a doublet at approximately 8.20 ppm, which is attributed to the proton at the H-6 position. Another key signal, a doublet of doublets, appears around 7.95 ppm, corresponding to the H-5 proton. The proton at the H-2 position is observed as a doublet near 6.85 ppm. The two protons of the amino group (NH₂) typically present as a broad singlet around 5.10 ppm.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-68.20d8.4
H-57.95dd8.4, 2.0
H-26.85d2.0
NH₂5.10s-

Note: Spectral data can vary slightly based on the solvent and the specific instrumentation used.

¹³C NMR Spectral Analysis and Carbon Framework Characterization

Complementing the proton data, ¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are highly sensitive to the attached functional groups.

In a typical ¹³C NMR spectrum, recorded in a solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), the carbon atom attached to the fluorine (C-4) exhibits a resonance at approximately 158.9 ppm. The carbon atom bonded to the nitro group (C-3) is found further downfield, around 148.2 ppm. The remaining aromatic carbons produce signals in the range of 115.4 to 135.6 ppm.

Interactive Data Table: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-4 (C-F)158.9
C-3 (C-NO₂)148.2
Aromatic Carbons135.6–115.4

Note: Precise assignments for all individual aromatic carbons often require 2D NMR techniques.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the proton-proton networks within the molecule. For instance, the cross-peaks in a COSY spectrum would confirm the coupling between H-5 and H-6.

HSQC experiments correlate directly bonded proton and carbon atoms. This technique allows for the definitive assignment of each carbon atom by linking it to its attached proton, whose chemical shift is already known from the ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound by detecting their unique vibrational frequencies.

Vibrational Analysis of Nitro and Amino Moieties

The IR spectrum of this compound displays distinct absorption bands that are signatures of the amino (NH₂) and nitro (NO₂) groups. The N-H stretching vibrations of the primary amine are typically observed as a pair of bands in the region of 3300-3500 cm⁻¹. vulcanchem.com Specifically, a peak around 3420 cm⁻¹ is characteristic of the N-H stretch.

The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch and a symmetric stretch. The asymmetric NO₂ stretching vibration appears as a strong band around 1520-1525 cm⁻¹, while the symmetric stretch is found at approximately 1345 cm⁻¹. vulcanchem.com Additionally, a band corresponding to the C-F stretch can be observed around 1220 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Amino (-NH₂)N-H Stretch~3420
Nitro (-NO₂)Asymmetric Stretch~1525
Nitro (-NO₂)Symmetric Stretch~1345
Fluoro (C-F)C-F Stretch~1220

Mass Spectrometry Techniques for Molecular Formula Validation

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to validate its molecular formula, C₆H₅FN₂O₂. The molecular weight of this compound is 156.11 g/mol . nih.gov

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 156. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. For instance, the monoisotopic mass is calculated to be 156.03350557 Da. nih.gov

Fragmentation analysis within the mass spectrometer can also provide structural information. Common fragmentation patterns may involve the loss of the nitro group or other substituents, leading to the formation of characteristic fragment ions that can be used to piece together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of this compound, which is essential for its definitive identification. The monoisotopic mass of the compound has been determined to be 156.03350557 Da. nih.gov This high-precision measurement is critical in distinguishing it from other compounds with the same nominal mass. For instance, this compound and 4-chloro-3,5-dimethylphenol (B1207549) have monoisotopic masses that differ by only 4 ppm, but their distinct isotopic patterns allow for unambiguous identification. nih.gov

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z of 156. Key fragmentation patterns observed include peaks at m/z 139, corresponding to the loss of an amino group ([M–NH₂]⁺), m/z 111 from the loss of a nitro group ([M–NO₂]⁺), and m/z 93, which represents a fluorophenyl cation ([C₆H₅F]⁺). In negative-ion electrospray ionization mass spectrometry (ESI-MS), the deprotonated molecule [M-H]⁻ is observed at m/z 155.0262292. nih.gov

Table 1: HRMS Fragmentation Data for this compound

Ionm/z (EI)m/z (ESI)
[M]⁺ 156-
[M-H]⁻ -155.0262292
[M–NH₂]⁺ 139-
[M–NO₂]⁺ 111-
[C₆H₅F]⁺ 93-

Chemical Ionization (CI) Techniques

Chemical Ionization (CI) mass spectrometry offers a softer ionization method compared to electron impact, often resulting in less fragmentation and a more prominent molecular ion peak. Studies using methane (B114726) as the reagent gas in CI-MS have been conducted to differentiate between isomers of fluoronitroaniline. researchgate.netresearchgate.net For this compound, the CI mass spectrum reveals characteristic fragment ions that, while similar to its isomers, show differences in relative ion intensities. researchgate.net This variation in ion intensity, particularly for key fragment ions, allows for the positive identification of this compound. researchgate.net The observed differences in fragmentation are attributed to an ortho effect involving the fluorine atom and the amino group, which influences the fragmentation pathway. researchgate.net A major decomposition route for fluoronitroaniline isomers involves the loss of the nitro group (NO₂·). researchgate.net

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography has been employed to determine the solid-state structure of this compound, revealing detailed information about its crystal packing, unit cell parameters, and the nature of intermolecular forces that govern its crystal lattice.

Crystal Packing Analysis and Unit Cell Parameters

This compound crystallizes in the monoclinic system with the space group P2₁/c. The unit cell contains four molecules (Z = 4). acs.orgnih.govresearchgate.net The crystal packing is characterized by layered arrangements of the molecules. In a co-crystal with caffeine, it forms a 3D interlocked packing structure. rsc.org

Table 2: Crystallographic Data for this compound and a Derivative

ParameterThis compound2,6-dichlorobenzylidine-4-fluoro-3-nitroaniline (α-form)
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 3.9273.927(7)
b (Å) 21.9821.98(4)
c (Å) 15.3215.32(3)
β (°) 90-
Volume (ų) 1312-
Z 44
Calculated Density (g/cm³) 1.448-

Hydrogen Bonding Network Characterization

The crystal structure of this compound is stabilized by intermolecular hydrogen bonds. Specifically, hydrogen bonds form between the amino (-NH₂) and nitro (-NO₂) groups of adjacent molecules, with a reported bond distance of 2.89 Å. These interactions are crucial in forming the layered arrangement observed in the crystal packing. In a derivative, N-4-Chlorobenzylidine-4-fluoro-3-nitroaniline, a C-H···F hydrogen bond is observed with a distance of 3.268 Å. rsc.org While not directly for the title compound, this suggests the potential for the fluorine atom to participate in weak hydrogen bonding. rsc.orgresearchgate.net

Aromatic Interactions and Stacking Geometries

Aromatic interactions, particularly π-π stacking, play a significant role in the crystal architecture of this compound and its derivatives. In the crystal structure of 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline, π-π repulsions along the direction are noted, which influence the crystal's response to temperature changes. acs.orgnih.govresearchgate.net The planar geometry of the this compound substituent is important for these intermolecular interactions. acs.org The interplay between short-range repulsive π-π interactions and long-range attractive dipolar interactions (involving groups like C-Cl and NO₂) is a key factor in the physical properties of its derivatives. acs.orgnih.govresearchgate.net The behavior of organic fluorine in crystal packing is noted to be different from other halogens, with a preference for forming C-H···F interactions over F···F contacts.

Computational Chemistry and Theoretical Modeling of 4 Fluoro 3 Nitroaniline

Quantum Mechanical Studies for Electronic Structure and Reactivity

Quantum mechanical calculations are essential for detailing the electronic environment of 4-Fluoro-3-nitroaniline. These studies offer a foundational understanding of the molecule's stability and reaction tendencies.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometry and electronic energy of molecules. Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p) or 6-311G(d,p), provide a reliable balance of accuracy and computational cost for organic molecules. thaiscience.infod-nb.info

Table 1: Representative DFT Geometrical Parameters for an Analogous Compound (p-Nitroaniline) Note: This data is for p-nitroaniline (p-NA) and serves as an illustrative example of DFT outputs.

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Length C-N (amino) ~1.38 Å
Bond Length C-N (nitro) ~1.48 Å
Bond Length N-O (nitro) ~1.23 Å
Bond Angle C-C-N (amino) ~120°

This table is illustrative. Actual values can vary based on the specific level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.comwuxibiology.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wuxibiology.com In this compound, the amino group (-NH2) acts as an electron-donating group, raising the HOMO energy level, while the nitro group (-NO2) is strongly electron-withdrawing, lowering the LUMO energy level. This combined effect leads to a relatively small energy gap, indicating significant intramolecular charge transfer and higher reactivity compared to aniline (B41778) itself.

For the related compound p-nitroaniline, the HOMO-LUMO gap has been calculated to be approximately 3.89 eV using the B3LYP/6-311G(d,p) method. thaiscience.info One would expect the HOMO-LUMO gap of this compound to be in a similar range, influenced by the additional fluorine substituent.

Table 2: Calculated FMO Properties for an Analogous Compound (p-Nitroaniline) Note: This data is for p-nitroaniline (p-NA) and serves as an illustrative example.

Parameter Energy (eV)
HOMO -6.69
LUMO -2.80
HOMO-LUMO Gap (ΔE) 3.89

Source: Data derived from studies on p-nitroaniline. thaiscience.info

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for identifying the regions prone to electrophilic and nucleophilic attack. In an MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas signify positive electrostatic potential (electron-poor). Green regions are relatively neutral. researchgate.net

For this compound, the MEP map would show a high concentration of negative potential (red) around the oxygen atoms of the nitro group, making this site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the region around the fluorine atom would likely exhibit a positive or near-positive potential (blue or green), indicating sites less likely to be attacked by electrophiles. Such maps are critical for understanding intermolecular interactions and predicting reaction sites. thaiscience.info

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

Molecular Dynamics (MD) simulations provide a way to observe the motion and conformational changes of a molecule over time. nih.gov By simulating the interactions of a molecule with itself and its environment (like a solvent), MD can reveal its preferred shapes (conformers) and how it might bind to other molecules. researchgate.net

For a relatively rigid molecule like this compound, MD simulations could be used to study the rotation around the C-N bonds and the planarity of the molecule. While extensive MD studies specifically on this compound are not prominent in the literature, this technique is essential for understanding how such molecules behave in a biological system, for example, by simulating their interaction with a protein active site. researchgate.netchemicalbook.com The simulations would provide insight into the dynamic stability of different conformations and the intermolecular hydrogen bonds it can form.

Prediction of Spectroscopic Properties from Computational Models

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, including vibrational (FTIR and Raman) and nuclear magnetic resonance (NMR) spectra. google.com By calculating the vibrational frequencies or the magnetic shielding of nuclei, a theoretical spectrum can be generated.

Comparing these predicted spectra with experimental data serves as a powerful validation of the computational model. For instance, calculated vibrational frequencies are often systematically scaled to correct for approximations in the theory and achieve better agreement with experimental FTIR spectra. Similarly, calculated ¹H and ¹³C NMR chemical shifts can be compared to experimental spectra, such as those available from databases like ChemicalBook, to confirm the molecular structure and electronic environment. mdpi.com Although a dedicated computational spectroscopic study for this compound is not widely published, this approach is standard for characterizing new or complex molecules.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the transition states and intermediates of a chemical reaction, researchers can calculate activation energies and determine the most likely reaction pathway.

The synthesis of this compound itself, typically via the nitration of p-fluoroaniline, is a reaction that could be modeled to understand regioselectivity. Furthermore, this compound is used as an intermediate in the synthesis of more complex molecules, such as N-(4-fluoro-3-nitrophenyl)acetamide and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. DFT calculations could be employed to study the mechanism of these acylation reactions, identifying the transition state structures and energy barriers involved. Computational studies on the reduction of the nitro group in analogous nitroanilines have also been performed, providing a blueprint for how such a study would be approached for this compound. google.com

Applications in Contemporary Organic Synthesis and Materials Science

Role as a Key Building Block in Multi-Step Synthesis.chemimpex.comsmolecule.comchegg.com

4-Fluoro-3-nitroaniline serves as a fundamental starting material or intermediate in the synthesis of a wide array of more complex molecules. Its utility spans across the creation of heterocyclic compounds, the production of dyes and pigments, and the development of agrochemicals. chemimpex.comsmolecule.comchegg.com

The chemical structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. These are cyclic structures containing atoms of at least two different elements in their rings. smolecule.com For instance, it is a key component in the synthesis of 2,6-dichlorobenzylidine-4-fluoro-3-nitroaniline (DFNA). researchgate.net Heterocyclic compounds derived from this aniline (B41778) derivative have potential applications in medicinal chemistry. smolecule.com

Historically and currently, this compound is a patented synthetic precursor used in the production of commercial hair dyes. chegg.comchegg.comchemicalbook.comlookchem.com It serves as an intermediate in the creation of azo dyes, which are valued for their vibrant colors and stability in textiles and inks. chemimpex.com The presence of the nitro group, a chromophore, is instrumental in the color properties of the resulting dyes.

The compound is also utilized as an intermediate in the formulation of agrochemicals, including herbicides and pesticides. chemimpex.comsmolecule.com Its structural motifs can be incorporated into larger molecules designed to exhibit specific biological activities for crop protection. chemimpex.com

Precursor for Advanced Dye and Pigment Manufacturing

Functional Materials Development

Beyond traditional organic synthesis, this compound is finding application in the development of sophisticated functional materials with unique optical and physical properties.

Recent research has focused on the use of this compound in the synthesis of calamitic mesogens, which are rod-shaped liquid crystals. mdpi.comsemanticscholar.org Specifically, it has been used to create Schiff base mesogens that exhibit aggregation-induced emission (AIE). mdpi.com AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in an aggregated or solid state. nih.gov In a recent study, this compound was reacted with 4-formyl-3-hydroxyphenyl, 4-alkoxybenzoate to produce a series of calamitic mesogens (4F3NAn, where n = 12, 14, 16). mdpi.comnih.gov

Table 1: Synthesis of Calamitic Mesogens from this compound

Precursor 1Precursor 2ProductProperty
This compound4-formyl-3-hydroxyphenyl, 4-alkoxybenzoateCalamitic Mesogen (4F3NAn)Aggregation-Induced Emission (AIE)

The synthesized calamitic mesogens based on this compound display strong green luminescence in their solid state. nih.govsemanticscholar.org This emission is significantly quenched when the material enters the smectic mesophase upon heating. semanticscholar.org The AIE effect was confirmed by observing a sharp increase in fluorescence intensity when the solvent composition was changed to induce aggregation. nih.govsemanticscholar.org For example, in a chloroform (B151607)/ethanol (B145695) mixture, an increase in the ethanol fraction (a poor solvent) to over 70% triggered the onset of AIE. nih.govsemanticscholar.org This behavior is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and promotes radiative emission.

Preparation of Calamitic Mesogens with Aggregation-Induced Emission (AIE) Properties

Phase Transition Effects on Fluorescence

While the phenomenon of thermochromic fluorescence, a change in fluorescent emission color upon a thermally induced phase transition, has been observed in various molecular crystals, specific research detailing this effect in derivatives of this compound is not extensively documented in the available literature. chinayyhg.comacs.orgnih.gov For instance, studies on other organic systems have shown that heating can induce a phase transition accompanied by a change in fluorescence, such as a shift from green to yellow emission or a general decrease in fluorescence intensity (a hypochromic effect). acs.orgnih.govchinesechemsoc.org These effects are generally attributed to changes in molecular packing and intermolecular interactions, such as π-π stacking, which influence the electronic states of the molecules. nih.gov However, direct studies linking phase transitions to fluorescence changes in crystals derived from this compound, like the well-studied 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline, have not been the primary focus of the cited research, which has concentrated more on their mechanical properties. researchgate.netacs.orgnih.gov

Design of Organic Crystals with Specific Mechanical Properties

The strategic use of this compound has led to the design of organic crystals exhibiting remarkable and specific mechanical behaviors. researchgate.netacs.org A prominent example is the Schiff base derivative, 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), which uniquely displays both elasticity and thermosalient activity. acs.orgnih.govacs.org The existence of these two distinct properties within a single crystal is unusual because they typically arise from contradictory features in the crystal packing. researchgate.netnih.govacs.org

Elasticity and Thermosalient Behavior in Derivatives

Crystals of 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA) exhibit a fascinating duality in their mechanical response to different stimuli. acs.org The low-temperature phase, or α-form, is notably elastic. Slender, needle-like crystals of this form can be bent significantly without fracturing and will return to their original shape after the deforming stress is removed. researchgate.netnih.govacs.org

Upon heating, however, these same crystals display thermosalient behavior, also known as the "jumping crystal" effect. researchgate.net This is characterized by a sudden, often forceful, splitting or leaping of the crystal. researchgate.netacs.org This behavior is linked to an irreversible phase transition from the elastic α-form to the high-temperature β-form, which occurs at 138 °C, just before the compound melts at 140 °C. researchgate.netacs.orgnih.gov This transition involves a rapid release of accumulated internal strain. researchgate.net

Correlation of Crystal Packing with Mechanical Responses

The unusual combination of elasticity and thermosalience in DFNA is a direct consequence of its specific crystal packing arrangement. researchgate.netnih.govacs.org The elastic nature of the α-form is attributed to an isotropic, interlocked crystal structure. researchgate.net This packing is stabilized by a multitude of weak and dispersive non-covalent interactions that are distributed evenly throughout the crystal, allowing it to accommodate stress without breaking. researchgate.net

Conversely, the thermosalient behavior arises from anisotropy in the crystal packing. researchgate.netacs.org While elasticity benefits from uniform interactions, the thermosalient effect is driven by directional, non-uniform changes within the crystal lattice upon heating. acs.org The coexistence of these two properties is rationalized by the understanding that the mechanisms for bending and for the thermosalient transition are independent of one another, despite both originating from the crystal structure. acs.orgnih.govacs.org The structure contains regions that provide isotropic interactions for elasticity, alongside specific anisotropic features that drive the thermosalient phase change. acs.org

Strain Build-up and Phase Transition Mechanisms

The thermosalient behavior of DFNA is driven by the build-up of significant strain within the crystal lattice as it is heated towards the phase transition temperature. researchgate.netacs.org This strain originates from the anisotropic thermal expansion of the unit cell. researchgate.net Specifically, upon the transition from the α-form to the β-form, the b-axis of the unit cell undergoes a notable expansion from 21.98 Å to 22.30 Å. researchgate.netacs.orgnih.gov

Insights from Fourier-transform infrared (FTIR) spectroscopy across the phase transition reveal the molecular-level changes driving this strain. acs.orgnih.gov These include:

Increased π-π repulsions along the direction, which contributes to expansion along the a-axis. acs.orgnih.gov

Changes in the alignment of the C-Cl and NO₂ groups, which result from density changes during the transition. acs.orgnih.gov

A competition between short-range repulsive forces (π-π stacking) and long-range attractive dipolar interactions involving the C-Cl and NO₂ groups. acs.orgnih.gov

This build-up of anisotropic strain culminates in the abrupt and energetic phase transition observed at 138 °C. researchgate.netacs.org

Table 1: Crystallographic Data for the α-Form of 2,6-Dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a 3.927(7) Å
b 21.98(4) Å
c 15.32(3) Å
Z 4
Phase Transition T 138 °C (to β-form)
Melting Point 140 °C

Data sourced from references acs.orgnih.gov.

Development of Photoactivated Compounds

This compound is a key starting material in the synthesis of photoactivated compounds, which are molecules that can be chemically activated by light. chinayyhg.comacs.orgamazonaws.com These compounds are particularly valuable in chemical biology for probing biological systems. amazonaws.com

Synthesis of Azido (B1232118) Compounds for Photoaffinity Labeling

A significant application of this compound is in the preparation of azido compounds for photoaffinity labeling. chinayyhg.comacs.org Photoaffinity labeling is a powerful technique used to identify and study the binding sites of biomolecules. amazonaws.com The process involves a photoreactive probe that, upon irradiation with light, forms a covalent bond with its target molecule. amazonaws.com

This compound is readily converted into 4-fluoro-3-nitrophenyl azide (B81097) (also referred to as 1-fluoro-2-nitro-4-azidobenzene). The synthesis is typically achieved through a diazotization reaction, where the amine group of this compound is treated with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate is then reacted with sodium azide to yield the final azido product. This azide derivative serves as a crucial reagent for creating more complex photoaffinity probes. For example, it can be coupled with other molecules, such as fatty acids or amino acids, to create targeted probes for studying specific proteins or enzymes. chinayyhg.com

Table 2: Synthesis of Azido Compounds from this compound

Reactant Key Reagents Product Application

Research on Biological Activities and Mechanistic Interactions

Enzyme Interaction Studies

The interaction of 4-Fluoro-3-nitroaniline and its derivatives with various enzyme systems has been a subject of scientific investigation. These studies are crucial for understanding its biochemical profile and potential as a modulator of metabolic processes.

This compound has been shown to interact with and inhibit cytochrome P450 (CYP450) enzymes. smolecule.com These enzymes are fundamental to the metabolism of a wide array of xenobiotics, including drugs and environmental chemicals. The inhibition of CYP450 by this compound can lead to significant modulation of metabolic pathways. smolecule.com By competitively inhibiting these enzymes, this compound can slow down the breakdown and clearance of other substances, potentially altering their biological effects and duration of action. This interaction underscores the compound's ability to produce altered biochemical processes within cells. Human liver microsome studies have indicated that at certain concentrations, the compound's metabolites can lead to cytochrome P450 inhibition.

Table 1: Documented Interactions with Cytochrome P450
Enzyme SystemNature of InteractionConsequenceSource
Cytochrome P450 (General)Competitive InhibitionReduced metabolism of xenobiotics and modulation of metabolic pathways. smolecule.com

Research has specifically highlighted the activity of derivatives of this compound, such as 4-Fluoro-3-nitrophenyl azide (B81097) (FNPA), against monoamine oxidase (MAO). FNPA has been identified as a competitive inhibitor of beef liver monoamine oxidase-B (MAO-B) in the dark, with an inhibition constant (Ki) of 2.8 µM. nih.gov MAO enzymes are critical for the degradation of neurotransmitters like dopamine (B1211576) and serotonin. criver.com Kinetic analysis of the interaction between FNPA and MAO-B revealed that photoinactivation leads to a decrease in the maximum reaction rate (Vmax) with no change in the Michaelis constant (Km), suggesting an irreversible linkage forms between the enzyme and the photolyzed FNPA. nih.gov This inhibition of MAO can disrupt the normal breakdown of neurotransmitters, thereby affecting various biological pathways.

Table 2: Inhibition of Monoamine Oxidase by a this compound Derivative
DerivativeTarget EnzymeInhibition TypeInhibition Constant (Ki)Source
4-Fluoro-3-nitrophenyl azide (FNPA)Monoamine Oxidase-B (MAO-B)Competitive2.8 µM nih.gov

The inhibitory action of this compound on cytochrome P450 enzymes directly impacts xenobiotic metabolism. smolecule.com Since the CYP450 system is a primary route for the detoxification and processing of foreign compounds, its inhibition can lead to their accumulation. This alteration in metabolic pathways is a key aspect of the compound's biochemical activity, highlighting its potential to interfere with the normal metabolic processing of a variety of substances. smolecule.com

Competitive Inhibition of Monoamine Oxidase by Derivatives

Cellular and Biochemical Pathway Investigations

Beyond direct enzyme interactions, this compound and its derivatives have been found to influence broader cellular and biochemical pathways, including those related to cellular stress and gene regulation.

Studies have indicated that this compound can induce oxidative stress within cells. smolecule.com This condition arises from an imbalance between the production of reactive oxygen species and the cell's ability to detoxify these reactive products. The resulting oxidative stress can trigger the activation of stress-responsive signaling pathways, which may ultimately lead to cellular damage. In vivo studies on rats have shown that administration of the compound can lead to effects consistent with oxidative stress, such as hemolytic anemia. In contrast, a study on a derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, noted a reduction in oxidative stress in tests on human red blood cells, suggesting that structural modifications can significantly alter this property. mdpi.com

The influence of this compound extends to the regulation of signaling pathways and gene expression. smolecule.com Research on derivatives has provided specific examples of this activity. For instance, certain phenyltriazole derivatives synthesized from this compound have been shown to inhibit the MLL1-WDR5 protein-protein interaction. doi.org This disruption led to a significant decrease in the expression of MLL1 target genes, such as HOXA9 and Meis1, which are involved in leukemogenesis. doi.org Another study implicated the Nedd4 ubiquitin signaling cascade, noting that α-synuclein toxicity leads to major changes in the ubiquitination of proteins associated with gene expression and metabolic processes. nih.gov While these studies often involve derivatives, they point to the core structure's potential to serve as a scaffold for molecules that can profoundly alter cellular signaling and genetic regulation.

Table 3: Observed Effects on Gene Expression by a Derivative
Derivative ClassTarget PathwayAffected GenesObserved EffectSource
Phenyltriazole derivativeMLL1-WDR5 protein-protein interactionHOXA9, Meis1Significant reduction in gene expression. doi.org

Protein Synthesis Inhibition in Bacterial Systems (for specific isomers/derivatives)

Current research literature does not provide specific evidence that derivatives of this compound function as inhibitors of protein synthesis in bacterial systems. While various derivatives exhibit antibacterial properties, studies into their mechanisms of action have pointed towards other targets. For instance, the derivative 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is suggested to act on penicillin-binding protein, which is involved in cell wall synthesis, rather than protein synthesis. mdpi.comnih.gov

Development of Biologically Active Derivatives

This compound is a valuable precursor in the synthesis of complex molecules with specific biological activities. Its chemical structure is exploited to create derivatives aimed at treating a range of diseases, from inflammatory conditions to bacterial infections.

This compound has been utilized as a starting material in the development of potent and selective inhibitors of Receptor-Interacting Protein (RIP) kinase 1. nih.gov RIP1 kinase is a key mediator of necroptosis and inflammation, making it an attractive therapeutic target for immune-mediated inflammatory diseases such as ulcerative colitis. nih.gov

In one study, a multi-step synthesis was employed to create a series of benzothiazole (B30560) analogues designed to improve upon existing RIP1 inhibitors. For a specific compound in the series featuring a C-7-NO₂ group, the synthesis began with this compound. nih.gov The subsequent synthetic steps, including condensation and cyclization reactions, yielded the final inhibitor. This research led to the identification of a fluorine-substituted derivative that exhibited high selectivity and potent activity against cell necroptosis and demonstrated significant anti-inflammatory effects in a mouse model of ulcerative colitis. nih.gov

Bacterial biofilms present a significant challenge in treating persistent infections due to their high resistance to conventional antibiotics. Derivatives of this compound are being explored as precursors for novel agents that can inhibit biofilm formation or disperse existing biofilms.

A patent for substituted 2-aminobenzimidazoles (2-ABIs) describes the synthesis of a urea-based analogue with antibiofilm capabilities, which uses this compound as a key precursor. google.com The synthesis involves the following key steps:

Protection: The amine group of this compound is protected with a Boc (tert-butyloxycarbonyl) group.

Substitution: The protected compound is reacted with 3-phenyl-1-propylamine.

Reduction & Cyclization: The nitro group is reduced, and subsequent reactions lead to the formation of the urea-containing 2-ABI scaffold.

This synthetic route highlights the utility of this compound in creating complex heterocyclic structures like ureas, which have shown promise in controlling bacterial biofilms. google.com Another study also details the acylation of this compound to produce N-substituted derivatives, which are then used to prepare 2-ABI derivatives that act as biofilm inhibitors. nio.res.in

Acetohydroxyacid synthase (AHAS) is a vital enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, but not in animals. This makes it an ideal target for herbicides and new antimicrobial drugs. Derivatives of this compound have been identified as potential candidates for AHAS inhibitors. Research in this area has explored synthesizing a series of derivatives from this compound and testing their inhibitory effects on AHAS, highlighting the potential for developing new therapeutic agents based on this scaffold.

Significant research has focused on the antibacterial and cytotoxic profiles of acetamide (B32628) derivatives synthesized from this compound. One such derivative, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, was synthesized and evaluated for its activity against Klebsiella pneumoniae, a pathogen known for high rates of drug resistance. mdpi.comnih.govresearchgate.net

The synthesis involves reacting this compound with 2-chloroacetyl chloride. mdpi.com Studies demonstrated that this chloro-substituted acetamide possesses significant antibacterial activity, whereas the corresponding non-chlorinated derivative, N-(4-fluoro-3-nitrophenyl)acetamide, was found to be inactive. mdpi.com This indicates that the chloro atom is crucial for the biological activity, possibly by stabilizing the molecule within its target enzyme. mdpi.com

The antibacterial efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, the MIC and MBC against several strains of K. pneumoniae were both found to be 512 µg/mL, indicating a bactericidal (cell-killing) rather than bacteriostatic (growth-inhibiting) effect. scielo.br

**Table 1: Antibacterial Activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against *K. pneumoniae***

Strain MIC (µg/mL) MBC (µg/mL) Reference
KPC 01 512 512 scielo.br
KPC 02 512 512 scielo.br
KPC 03 512 512 scielo.br
ATCC 700603 512 512 scielo.br

Furthermore, studies on this derivative in combination with conventional antibiotics like meropenem (B701) and imipenem (B608078) showed a synergistic effect, meaning the combined treatment was more effective than the individual drugs. researchgate.netscielo.br Preliminary toxicological analyses, including cytotoxicity and mutagenicity tests, have yielded favorable results, suggesting the molecule has potential for further development as a new antibacterial drug. mdpi.comnih.gov

Environmental Fate and Degradation Mechanisms

Photocatalytic Degradation Studies

Photocatalysis has emerged as a promising method for the degradation of persistent organic pollutants like 4-Fluoro-3-nitroaniline. Research has focused on various catalyst systems to enhance the efficiency of this process.

Several catalyst systems have been investigated for the photocatalytic degradation of this compound. Among the most effective are composites involving noble metals and semiconductor nanomaterials.

Au-CdSe/graphene: Gold-Cadmium Selenide quantum dots supported on graphene have demonstrated high efficiency in degrading this compound under visible light. The graphene support enhances charge separation and provides a large surface area for the reaction, while the Au-CdSe nanoparticles act as the primary photocatalyst. researchgate.net

TiO₂ nanoparticles: Titanium dioxide (TiO₂) nanoparticles are another widely studied photocatalyst for the degradation of various organic compounds. acs.orghnu.edu.cn Their effectiveness in the degradation of this compound has been noted, particularly under UV irradiation. However, modifications such as doping with metals or non-metals can improve their performance under visible light. acs.org

Other notable catalyst systems that have shown promise in the degradation of similar nitroaromatic compounds include:

P-doped g-C3N4/CuBi2O4 researchgate.net

Fe3O4-Au nanoparticles acs.org

Ag-Cu/g-C3N4 mdpi.com

These advanced materials leverage the unique electronic and structural properties of their components to achieve efficient degradation of pollutants. researchgate.net

The efficiency of photocatalytic degradation and the nature of the resulting byproducts are crucial for assessing the environmental applicability of this technology.

Studies have shown that under optimal conditions, the degradation of this compound can be highly efficient. For instance, the Au-CdSe/graphene system can achieve up to 95% degradation in 60 minutes under visible light irradiation. The use of TiO₂ nanoparticles under UV light has resulted in 80% degradation over a 120-minute period.

The degradation process leads to the formation of several byproducts. The complete mineralization of this compound is expected to yield ammonia (B1221849) (NH₃), carbon dioxide (CO₂), and fluoride (B91410) ions (F⁻). However, incomplete degradation can result in the formation of intermediate compounds such as nitrophenols and fluorides. The identification of these byproducts is essential for understanding the degradation pathway and ensuring the complete removal of toxic compounds.

Table 1: Photocatalytic Degradation of this compound

Catalyst System Light Source Degradation Efficiency Time (min) Byproducts
Au-CdSe/graphene Visible light 95% 60 NH₃, CO₂, F⁻ ions
TiO₂ nanoparticles UV light 80% 120 Nitrophenols, fluorides

The degradation of this compound proceeds through a complex series of reactions involving the generation of highly reactive oxygen species (ROS). The proposed mechanisms primarily involve the cleavage of the aromatic ring and the reduction of the nitro group.

The photocatalytic process is initiated by the absorption of light by the semiconductor catalyst, which generates electron-hole pairs. acs.org These charge carriers then react with water and oxygen to produce ROS such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). researchgate.net

The reduction of the nitro group (-NO₂) is a key step in the degradation process. unimi.it This can proceed through a direct route to form an amino group (-NH₂) or a condensation route involving the formation of azoxy and azo intermediates. unimi.it The Au-CdSe/graphene composite, for example, is noted to accelerate the reduction of the nitro group.

Simultaneously, the aromatic ring is attacked by the generated ROS, leading to its cleavage. This process breaks down the stable benzene (B151609) ring structure into smaller, more easily degradable aliphatic compounds, eventually leading to complete mineralization into CO₂, NH₃, and F⁻ ions.

Degradation Efficiency and Byproduct Formation

Research into Environmental Impact and Bioaccumulation Potential

The environmental impact and bioaccumulation potential of this compound are of significant concern due to its industrial applications. chemicalbook.com While it is not suspected to be a persistent organic pollutant (POP), its presence in the environment warrants investigation. nih.gov

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (log Pow). For this compound, the log Pow is 1.67, which suggests that bioaccumulation is unlikely. fishersci.se Safety data sheets indicate that the substance is not likely to be mobile in the environment due to its low water solubility and that spillage is unlikely to penetrate the soil. fishersci.se

Further research is needed to fully understand the long-term environmental effects and potential for bioaccumulation in various organisms. smolecule.com

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies

Current research into the synthesis of 4-fluoro-3-nitroaniline is focused on developing more efficient, sustainable, and scalable methods. While traditional approaches involving the nitration of p-fluoroaniline with nitric and sulfuric acids are well-established, newer strategies aim to improve yields and reduce environmental impact. smolecule.comgoogle.com

One area of active investigation is the use of anhydrous conditions during nitration, which has been shown to enhance the efficiency of the reaction and lead to higher purity products. google.com Additionally, process optimization, such as the use of cold dilute hydrochloric acid for product separation, has been found to further increase yields. google.com Researchers are also exploring alternative nitrating agents and solvent systems to minimize waste and improve reaction control.

A notable development is the diversification of isocyanides through nucleophilic aromatic substitution (SNAr) using 4-fluoro-3-nitrophenyl isocyanide, derived from this compound. uj.edu.pl This method provides a mild and efficient route to a variety of 4-amino substituted 3-nitro-phenyl isocyanides, which are valuable in multicomponent reactions for organic synthesis. uj.edu.pl The exploration of "green synthesis" routes, including biocatalytic methods, represents a significant future direction aimed at minimizing waste and creating more environmentally friendly production processes. vulcanchem.com

Advanced Applications in Medicinal Chemistry and Drug Discovery

This compound serves as a crucial precursor in the synthesis of a wide range of biologically active molecules and is a key intermediate in the development of new therapeutic agents. chemimpex.comchemimpex.com Its derivatives are being investigated for various pharmacological activities.

For instance, derivatives of this compound have been explored as potential acetohydroxyacid synthase (AHAS) inhibitors, which are relevant in the treatment of various diseases. Furthermore, its derivative, 4-fluoro-3-nitrophenyl azide (B81097), has been shown to act as a competitive inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This highlights the compound's potential in designing new drugs targeting neurological pathways.

The compound is also a vital intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), such as derivatives of afatinib, which are used in targeted cancer therapies. vulcanchem.com Future research in this area will likely focus on structure-activity relationship (SAR) studies to optimize the bioavailability and efficacy of these drug candidates. vulcanchem.com This involves modifying the structure of this compound derivatives and assessing how these changes affect their biological activity. The development of prodrugs, where the nitro group is masked to potentially reduce toxicity, is another promising avenue of exploration. vulcanchem.com

Integration with Supramolecular Chemistry for Advanced Materials

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for the development of advanced materials with novel functionalities. Research in this area is increasingly focused on integrating these compounds into supramolecular assemblies.

A notable example is the study of 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), a Schiff base derivative. This organic crystal exhibits both elasticity and thermosalient behavior, a rare combination of properties. acs.org The thermosalient effect, or "jumping crystal" phenomenon, is driven by an anisotropic phase transition, while its elasticity is attributed to the crystal packing. acs.orgresearchgate.net Understanding the interplay between molecular structure and macroscopic properties in such materials is a key area of future research.

Furthermore, this compound can be incorporated into polymers to enhance their thermal stability and UV absorption characteristics, making them suitable for specialized coatings and optical materials. vulcanchem.com The ability to form hydrogen bonds and participate in π-π stacking interactions makes this class of compounds particularly interesting for designing self-assembling systems and functional materials with tunable properties. acs.org

Deeper Mechanistic Insights through Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms and physicochemical properties of this compound is crucial for its effective utilization. Advanced analytical techniques are being employed to gain deeper insights into its behavior.

Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for confirming the compound's structure and purity. Advanced 2D NMR techniques like HSQC and HMBC are particularly useful for resolving complex spectral data.

To understand the compound's thermal behavior, techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed. vulcanchem.com For instance, DSC can reveal the melting point and any phase transitions, while TGA provides information on thermal decomposition. vulcanchem.comacs.org X-ray crystallography is another powerful tool that provides precise information about the three-dimensional arrangement of atoms in the solid state, which is essential for understanding structure-property relationships in materials derived from this compound. acs.org

Computational Design of New Derivatives with Tunable Properties

Computational chemistry and molecular modeling are becoming indispensable tools for designing new derivatives of this compound with tailored properties. Density Functional Theory (DFT) calculations, for example, can be used to predict the geometric and electronic structures of molecules, providing insights into their reactivity and potential biological interactions. acs.orgresearchgate.net

By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can estimate the electronic band gap and predict the molecule's reactivity and stability. researchgate.net Molecular electrostatic potential (MEP) maps can identify regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.net

Q & A

Q. What are the standard synthetic routes for preparing 4-fluoro-3-nitroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is typically synthesized via nitration and halogenation of precursor anilines. A common route involves diazotization followed by substitution reactions. For example, diazotization of 4-fluoroaniline with nitrous acid and subsequent nitration yields the target compound. Optimization includes controlling temperature (≤5°C for diazotization) and stoichiometric ratios of reagents (e.g., HNO₃:H₂SO₄ for nitration). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • Melting Point Analysis : Compare observed melting points (e.g., 151–153°C vs. 96–99°C ) to literature values to detect impurities.
  • Spectroscopy : FTIR (to confirm nitro and amino groups) and NMR (¹H/¹³C for aromatic substitution patterns).
  • Chromatography : HPLC or TLC with UV detection to assess purity .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : Conflicting data exists: some sources report insolubility in water , while others note slight solubility in oxygenated solvents . For experimental use, pre-dissolve in polar aprotic solvents (e.g., DMF or DMSO) for reactions. Solubility testing under varying pH/temperature conditions is recommended to resolve discrepancies .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., dehydrofluorination vs. ethoxidation) affect the synthesis of derivatives from this compound?

  • Methodological Answer : Reaction pathways depend on reagent choice and conditions:
  • Dehydrofluorination : Use ammonia or amines to replace fluorine, forming intermediates like HC Red No. 13 .
  • Ethoxidation : React with ethylene oxide under basic conditions (e.g., NaOMe) to introduce hydroxyethyl groups for hair dyes .
    Monitor competing pathways via kinetic studies (e.g., in situ FTIR) and optimize selectivity using controlled stoichiometry and catalysis .

Q. What mechanistic insights explain the dual elastic and thermosalient behavior in crystals derived from this compound?

  • Methodological Answer : In 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), elasticity arises from isotropic hydrogen-bonded layers, while thermosalience (jumping during phase transitions) stems from anisotropic lattice expansion (e.g., b-axis elongation from 21.98 Å to 22.30 Å at 138°C). Use variable-temperature XRD and FTIR to track structural changes and π···π/dipolar interactions driving these properties .

Q. How can contradictory data on the environmental persistence and toxicity of this compound be resolved?

  • Methodological Answer : Discrepancies in ecotoxicity data (e.g., R22/R36 risk phrases vs. limited aquatic toxicity ) require systematic studies:
  • Biodegradation assays : OECD 301/302 protocols to assess persistence.
  • Toxicity profiling : Use Daphnia magna or algae models under standardized OECD conditions.
  • Analytical monitoring : LC-MS to detect degradation byproducts .

Critical Analysis of Contradictions

  • Melting Point Discrepancies : Differences may arise from polymorphic forms or purification methods. Recrystallization solvents (e.g., ethanol vs. acetone) can influence crystal packing .
  • Solubility Variability : Conflicting data highlight the need for standardized testing protocols (e.g., OECD 105) under controlled pH and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.